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molecular formula C9H11BrN2 B1286013 5-Bromo-2-(pyrrolidin-1-yl)pyridine CAS No. 210963-93-2

5-Bromo-2-(pyrrolidin-1-yl)pyridine

Cat. No. B1286013
M. Wt: 227.1 g/mol
InChI Key: MEVCTGBLQDZPFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07998952B2

Procedure details

A solution of 2,5-dibromopyridine (1.60 g, 6.76 mmol) and pyrrolidine (5.64 mL, 67.6 mol) in 1-butanol (10.0 mL) was allowed to stir in a sealed reaction vessel while heating at 75° C. for 16 h. The reaction solvent was evaporated to produce an oily solid which was purified by column chromatography to give 5-bromo-2-(pyrrolidin-1-yl)pyridine (1.50 g, 6.60 mmol, 98%) as a white solid. LCMS (FA): m/z=229.1 (M+H).
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
5.64 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([Br:8])=[CH:4][N:3]=1.[NH:9]1[CH2:13][CH2:12][CH2:11][CH2:10]1>C(O)CCC>[Br:8][C:5]1[CH:6]=[CH:7][C:2]([N:9]2[CH2:13][CH2:12][CH2:11][CH2:10]2)=[N:3][CH:4]=1

Inputs

Step One
Name
Quantity
1.6 g
Type
reactant
Smiles
BrC1=NC=C(C=C1)Br
Step Two
Name
Quantity
5.64 mL
Type
reactant
Smiles
N1CCCC1
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
C(CCC)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
to stir in a sealed reaction vessel
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction solvent was evaporated
CUSTOM
Type
CUSTOM
Details
to produce an oily solid which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC(=NC1)N1CCCC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 6.6 mmol
AMOUNT: MASS 1.5 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 97.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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